N-[4-(difluoromethyl)cyclohexyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide
Description
N-[4-(difluoromethyl)cyclohexyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a cyclohexyl ring, along with a thiazolidine ring that contains a carboxamide group. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[4-(difluoromethyl)cyclohexyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O3S/c1-16-7-6-10(20(16,18)19)12(17)15-9-4-2-8(3-5-9)11(13)14/h8-11H,2-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCOEQMPIXQSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(S1(=O)=O)C(=O)NC2CCC(CC2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethyl)cyclohexyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring with a difluoromethyl substituent. This can be achieved through difluoromethylation reactions, which are well-documented for their ability to introduce difluoromethyl groups into organic molecules
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethyl)cyclohexyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its reactivity and properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in a variety of modified compounds .
Scientific Research Applications
N-[4-(difluoromethyl)cyclohexyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethyl)cyclohexyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the thiazolidine ring may interact with biological molecules through hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethyl-substituted cyclohexyl derivatives and thiazolidine-containing molecules. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity .
Uniqueness
N-[4-(difluoromethyl)cyclohexyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide is unique due to its specific combination of functional groups and structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
